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Compound of Interest

Compound Name:
5-Methoxythiophene-2-

carbaldehyde

Cat. No.: B058258 Get Quote

An Application Guide for the Strategic Use of 5-Methoxythiophene-2-carbaldehyde in the

Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Value of the Thiophene
Scaffold
In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of

numerous therapeutic agents. Among these, the thiophene ring is a privileged scaffold, prized

for its unique electronic properties and its ability to act as a bioisostere for phenyl, furan, and

other aromatic systems.[1][2] 5-Methoxythiophene-2-carbaldehyde emerges as a particularly

valuable building block for medicinal chemists. Its structure combines the biologically significant

thiophene nucleus with two highly versatile functional groups: a nucleophilically-activatable

aldehyde at the 2-position and an electron-donating methoxy group at the 5-position. This

arrangement not only influences the reactivity of the molecule but also provides a handle for

modulating the pharmacokinetic properties of its derivatives.

This guide serves as a comprehensive resource for researchers, scientists, and drug

development professionals, detailing the utility of 5-Methoxythiophene-2-carbaldehyde in

constructing complex molecular architectures and providing field-tested protocols for its

application.
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A thorough understanding of the starting material is paramount for successful and safe

synthesis.

Property Value Reference

Chemical Name
5-Methoxythiophene-2-

carbaldehyde
[3]

Synonyms

5-methoxy-2-

thiophenecarboxaldehyde, 2-

Formyl-5-methoxythiophene

[3]

CAS Number 35087-46-8

Molecular Formula C₆H₆O₂S [3]

Molecular Weight 142.18 g/mol [3]

Appearance Solid

Storage
Keep in a dark place, under an

inert atmosphere, at 2-8°C

Hazard Statements

H302 (Harmful if swallowed),

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

[3]

Safety Pictogram GHS07 (Exclamation Mark)

Core Synthetic Applications in Pharmaceutical
Development
The strategic placement of the aldehyde and methoxy groups makes this reagent a

cornerstone for building diverse molecular libraries. Its applications primarily revolve around

carbon-carbon bond formation and the construction of novel heterocyclic systems.
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Knoevenagel Condensation: A Gateway to Bioactive
Olefins
The Knoevenagel condensation is a fundamental reaction in organic synthesis, involving the

reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak

base.[4] For 5-Methoxythiophene-2-carbaldehyde, this reaction is exceptionally efficient,

yielding α,β-unsaturated products that are key intermediates for a variety of pharmaceutical

agents, including calcium channel blockers and anticancer agents. The electron-donating

methoxy group can stabilize the transition state, often leading to high yields under mild

conditions.[5]

Mechanism Insight: The reaction proceeds via the formation of a carbanion from the active

methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl

carbon of the aldehyde. A subsequent dehydration step yields the thermodynamically stable

conjugated system.

5-Methoxythiophene-2-carbaldehyde + Active Methylene Compound Base Catalyst
(e.g., Piperidine)

Reaction Start Carbanion FormationStep 1: Deprotonation Nucleophilic Attack Alkoxide Intermediate Dehydration
(-H₂O) α,β-Unsaturated ProductFinal Product

Click to download full resolution via product page

Caption: Base-catalyzed Knoevenagel condensation mechanism.

Building Block for Kinase Inhibitors
The thiophene scaffold is a well-established core in the design of kinase inhibitors, which are

crucial in oncology.[6] Derivatives of thiophene and benzothiophene have shown potent

inhibitory activity against various kinases, including Clk1/4, Akt, and PI3K.[7][8][9] 5-
Methoxythiophene-2-carbaldehyde serves as a key precursor for synthesizing thieno[2,3-

d]pyrimidines and other fused heterocyclic systems that are known to bind to the ATP-binding

pocket of kinases.[10]

The typical synthetic strategy involves an initial Knoevenagel condensation to install a

cyanoacrylic acid or ester group, followed by cyclization with a guanidine-containing reagent to

form the fused pyrimidine ring system.
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5-Methoxythiophene-2-carbaldehyde

+ Ethyl Cyanoacetate
(Knoevenagel Condensation)

Vinyl Thiophene Intermediate

+ Guanidine Derivative
(Cyclization)

Thieno[2,3-d]pyrimidine Core

Further Functionalization
(e.g., Suzuki Coupling, Amidation)

Library of Kinase Inhibitors
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Caption: Generalized workflow for kinase inhibitor synthesis.

Utility in Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a

product containing substantial portions of all starting materials, are powerful tools in drug

discovery for rapidly generating chemical diversity.[11] The aldehyde functionality of 5-
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Methoxythiophene-2-carbaldehyde makes it an ideal "A" component in numerous MCRs,

such as the Gewald aminothiophene synthesis or the Hantzsch pyridine synthesis, enabling the

one-pot construction of complex, drug-like molecules.

Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and expected

outcomes for key transformations.

Protocol 1: Knoevenagel Condensation with
Malononitrile
Objective: To synthesize (E)-2-((5-methoxythiophen-2-yl)methylene)malononitrile, a versatile

intermediate for heterocyclic synthesis.

Materials:

5-Methoxythiophene-2-carbaldehyde (1.0 eq)

Malononitrile (1.05 eq)

Piperidine (0.1 eq) or DBU (0.1 eq)[12]

Ethanol (as solvent)

Round-bottom flask, magnetic stirrer, condenser

TLC plates (silica gel)

Procedure:

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-
Methoxythiophene-2-carbaldehyde (e.g., 1.42 g, 10 mmol) in 30 mL of ethanol.

Addition of Reagents: To the stirred solution, add malononitrile (0.70 g, 10.5 mmol).

Catalysis: Add a catalytic amount of piperidine (approx. 0.1 mL, 1 mmol) to the mixture.
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Reaction: Attach a condenser and heat the reaction mixture to reflux (approx. 78°C). Monitor

the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl

Acetate). The reaction is typically complete within 2-4 hours.[13]

Work-up: Once the starting aldehyde is consumed, cool the mixture to room temperature and

then place it in an ice bath for 30 minutes to facilitate precipitation.

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small

amount of cold ethanol to remove residual catalyst and unreacted malononitrile.

Purification: The product is often obtained in high purity. If necessary, it can be recrystallized

from ethanol to yield a crystalline solid.

Expected Outcome:

Product Name Yield Range Appearance
Key ¹H NMR
Signals (CDCl₃, δ
ppm)

(E)-2-((5-

methoxythiophen-2-

yl)methylene)malonon

itrile

85-95% Yellow-Orange Solid

~7.6 (s, 1H, vinyl-H),

~7.4 (d, 1H,

thiophene-H), ~6.3 (d,

1H, thiophene-H),

~4.0 (s, 3H, -OCH₃)

Protocol 2: Claisen-Schmidt Condensation for Chalcone
Synthesis
Objective: To synthesize a thiophene-based chalcone, a scaffold known for its wide range of

biological activities, including anti-inflammatory and anticancer properties.

Materials:

5-Methoxythiophene-2-carbaldehyde (1.0 eq)

4-Methylacetophenone (1.0 eq)
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Sodium Hydroxide (NaOH) (2.0 eq)

Ethanol and Water (solvent system)

Beaker, magnetic stirrer

Procedure:

Setup: In a 250 mL beaker, dissolve 5-Methoxythiophene-2-carbaldehyde (1.42 g, 10

mmol) and 4-methylacetophenone (1.34 g, 10 mmol) in 50 mL of ethanol.

Base Addition: Prepare a solution of NaOH (0.8 g, 20 mmol) in 10 mL of water. Add the

NaOH solution dropwise to the stirred ethanolic solution of the reactants at room

temperature.

Reaction: Stir the mixture vigorously at room temperature. A precipitate usually begins to

form within 30-60 minutes. Continue stirring for a total of 4-6 hours.

Work-up: Pour the reaction mixture into 200 mL of cold water. If the product is oily, acidify the

mixture with dilute HCl until it is neutral (pH ~7) to induce solidification.

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water

until the filtrate is neutral.

Purification: Dry the crude product. Recrystallize from an appropriate solvent like ethanol to

obtain the pure chalcone derivative.

Expected Outcome:

Product Name Yield Range Appearance
Key ¹H NMR
Signals (CDCl₃, δ
ppm)

(E)-1-(4-

methylphenyl)-3-(5-

methoxythiophen-2-

yl)prop-2-en-1-one

75-90% Pale Yellow Solid

~8.0-7.2 (m, Ar-H and

vinyl-H), ~6.2 (d, 1H,

thiophene-H), ~3.9 (s,

3H, -OCH₃), ~2.4 (s,

3H, Ar-CH₃)
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Conclusion
5-Methoxythiophene-2-carbaldehyde is a high-value, versatile reagent for pharmaceutical

intermediate synthesis. Its inherent reactivity, coupled with the proven biological significance of

the thiophene scaffold, makes it an essential tool for medicinal chemists. The Knoevenagel and

Claisen-Schmidt condensations are just two examples of its broad utility, providing rapid access

to complex intermediates that are pivotal in the development of novel therapeutics, particularly

in the fields of oncology and infectious diseases. The robust and high-yielding nature of these

protocols underscores its importance in constructing diverse chemical libraries for modern drug

discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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